2-(Methylthio)thiazole 2-(Methylthio)thiazole
Brand Name: Vulcanchem
CAS No.: 5053-24-7
VCID: VC3721666
InChI: InChI=1S/C4H5NS2/c1-6-4-5-2-3-7-4/h2-3H,1H3
SMILES: CSC1=NC=CS1
Molecular Formula: C4H5NS2
Molecular Weight: 131.2 g/mol

2-(Methylthio)thiazole

CAS No.: 5053-24-7

Cat. No.: VC3721666

Molecular Formula: C4H5NS2

Molecular Weight: 131.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylthio)thiazole - 5053-24-7

Specification

CAS No. 5053-24-7
Molecular Formula C4H5NS2
Molecular Weight 131.2 g/mol
IUPAC Name 2-methylsulfanyl-1,3-thiazole
Standard InChI InChI=1S/C4H5NS2/c1-6-4-5-2-3-7-4/h2-3H,1H3
Standard InChI Key VQNOAXZUEKPSJC-UHFFFAOYSA-N
SMILES CSC1=NC=CS1
Canonical SMILES CSC1=NC=CS1

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

2-(Methylthio)thiazole belongs to the family of thiazole derivatives, which are five-membered heterocyclic compounds containing a sulfur atom and a nitrogen atom. The thiazole ring serves as an excellent pharmacophore nucleus due to its diverse pharmaceutical applications . In 2-(Methylthio)thiazole, the methylthio group (-SCH3) is attached at the 2-position of the thiazole ring, creating a compound with unique electronic properties and reactivity.

The thiazole ring itself possesses aromatic character, with the pi (π) electrons freely moving throughout the ring system. This aromaticity contributes significantly to the compound's stability and reactivity patterns . The presence of both sulfur and nitrogen atoms in the ring creates an electron-rich system that can participate in various chemical transformations.

Physical and Chemical Characteristics

2-(Methylthio)thiazole exhibits distinctive physical and chemical properties that contribute to its utility in various applications. While specific physicochemical data for this compound is limited in the search results, we can infer some properties based on its structure and the general characteristics of thiazole derivatives.

The compound typically exists as a liquid or low-melting solid at room temperature, with a characteristic odor that contributes to its applications in the flavor industry. Its solubility profile likely includes good solubility in organic solvents such as alcohols, ethers, and chlorinated solvents, with limited water solubility.

From a chemical reactivity standpoint, 2-(Methylthio)thiazole can participate in various reactions:

  • The methylthio group can undergo nucleophilic substitution reactions

  • The thiazole ring can participate in electrophilic and nucleophilic aromatic substitutions

  • The compound can act as a ligand in coordination chemistry due to the presence of sulfur and nitrogen atoms

Synthesis Pathways

Traditional Synthetic Routes

One relevant reference mentions that thiazole synthesis can be mediated by the reduction of 2-methylthiothiazole, suggesting that the compound may serve as an intermediate in certain synthetic pathways . This indicates the compound's importance not only as an end product but also as a building block in the synthesis of other thiazole derivatives.

Modern Synthetic Approaches

Contemporary approaches to thiazole synthesis that could be applied to 2-(Methylthio)thiazole production include:

  • Hantzsch thiazole synthesis, involving the reaction of α-halocarbonyl compounds with thioamides

  • Cook-Heilbron method, utilizing aminonitriles and carbon disulfide

  • Robinson-Gabriel cyclization of acylaminocarbonyl compounds

  • Copper-catalyzed coupling reactions

These methods could potentially be modified to introduce the methylthio group at the 2-position, either directly during cyclization or through subsequent functionalization of the thiazole ring.

Applications in Various Fields

Agricultural Chemistry

2-(Methylthio)thiazole has found significant applications in agricultural chemistry, particularly as a key intermediate in the production of fungicides and herbicides . The compound serves as an effective fungicide and pesticide, helping to protect crops from various fungal diseases, thus enhancing agricultural productivity .

The effectiveness of 2-(Methylthio)thiazole in agricultural applications can be attributed to the unique electronic properties of the thiazole ring combined with the reactivity of the methylthio group. These structural features likely enable the compound to interact with specific biological targets in pathogenic organisms, disrupting essential cellular processes.

Flavor and Fragrance Industry

One of the most commercially significant applications of 2-(Methylthio)thiazole is in the flavor and fragrance industry. The compound is used to impart a savory, meaty flavor in food products, making it valuable in the formulation of seasonings and flavor enhancers .

The flavor profile of 2-(Methylthio)thiazole is likely due to its structural similarity to naturally occurring flavor compounds found in cooked meats and other savory foods. The sulfur-containing functional groups are known to contribute significantly to the umami and savory notes in many food applications.

Pharmaceutical Research and Development

In the pharmaceutical sector, 2-(Methylthio)thiazole is being explored for its potential in drug development, particularly for compounds that target specific biological pathways . This exploration fits within the broader context of thiazole-containing compounds, which have demonstrated a wide range of biological activities.

Thiazole derivatives in general have shown various pharmaceutical properties including:

  • Antimicrobial activity against resistant strains

  • Anti-inflammatory properties

  • Anticancer potential

  • Antidiabetic effects

  • Anticonvulsant activity

The thiazole ring acts as an important pharmacophore in many medicinal compounds due to its ability to interact with various biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions .

Material Science Applications

2-(Methylthio)thiazole has applications in material science, where it is investigated for its role in creating specialty polymers and additives . These applications leverage the compound's ability to improve the durability and performance of materials.

The incorporation of 2-(Methylthio)thiazole into polymer systems may confer specific properties such as:

  • Enhanced thermal stability

  • Improved resistance to degradation

  • Modified surface properties

  • Specialized optical characteristics

  • Altered mechanical properties

These material science applications represent an emerging area of research for thiazole derivatives, with potential implications for various industries including electronics, automotive, and consumer goods.

Environmental Science

An emerging application of 2-(Methylthio)thiazole is in environmental science, where it is studied for its ability to act as a bioremediation agent . The compound may help to detoxify contaminated environments by breaking down harmful substances, offering potential solutions for environmental restoration and protection.

This environmental application likely leverages the compound's unique chemical reactivity, possibly enabling it to catalyze or participate in degradation reactions of environmental pollutants. Such applications align with growing interest in developing chemical tools for environmental remediation.

Research Developments and Future Directions

Structural Modifications and Derivatives

The basic structure of 2-(Methylthio)thiazole can be modified to produce derivatives with enhanced or specialized properties for specific applications. Such modifications might include:

  • Varying the length or branching of the alkyl chain in the methylthio group

  • Introducing additional functional groups at various positions of the thiazole ring

  • Incorporating the 2-(Methylthio)thiazole moiety into larger molecular frameworks

  • Developing coordination complexes utilizing the sulfur and nitrogen atoms as ligands

These structural modifications can fine-tune the compound's properties for targeted applications across different industries.

Comparative Analysis of Applications

The diverse applications of 2-(Methylthio)thiazole across different industries can be summarized in the following comparative table:

Application AreaPrimary FunctionsKey AdvantagesCurrent Research Focus
Agricultural ChemistryFungicide, pesticide, intermediate in agrochemical synthesisEnhanced crop protection, disease resistanceDeveloping eco-friendly formulations, reducing environmental impact
Flavor & FragranceSavory flavor enhancer, meat flavor componentNatural-like taste profile, potency at low concentrationsClean label applications, natural flavor alternatives
PharmaceuticalDrug development intermediate, bioactive compoundSpecificity for biological targets, diverse activity profileTarget-specific drugs, combating resistance mechanisms
Material SciencePolymer additive, specialty material componentImproved material durability, enhanced performanceSmart materials, responsive polymers, sustainable additives
Environmental ScienceBioremediation agent, pollutant degradation catalystAbility to break down toxic substances, environmental restorationGreen chemistry applications, sustainable remediation technologies

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